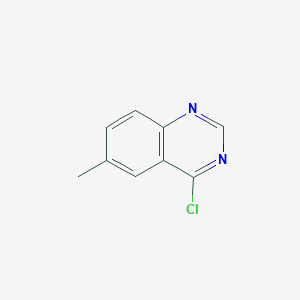

4-Chloro-6-methylquinazoline

描述

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Chemical Synthesis

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is of paramount importance in medicinal chemistry. nih.govarabjchem.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. arabjchem.orgmdpi.combeilstein-journals.org The structural versatility of the quinazoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. mdpi.com This has led to the development of several successful drugs. beilstein-journals.org

In chemical synthesis, the quinazoline ring system is a stable and versatile core. arabjchem.org Its synthesis was first reported in 1869, and since then, numerous methods have been developed for its construction and modification. arabjchem.org The stability of the quinazoline nucleus makes it an ideal platform for introducing various functional groups to create libraries of compounds for screening and development. mdpi.com

Overview of Halogenated Quinazolines in Research

Halogenated quinazolines, particularly those containing chlorine, are highly valuable intermediates in organic synthesis. The presence of a halogen atom, especially at the 4-position, provides a reactive site for nucleophilic substitution reactions. nih.govbeilstein-journals.org This reactivity is extensively exploited in the synthesis of a diverse range of 4-substituted quinazoline derivatives. mdpi.com

The introduction of halogens can also directly influence the biological activity of the final compound. For instance, the presence of a chloro group can enhance the binding affinity of a molecule to its biological target. mdpi.com Researchers have synthesized various halogenated quinazoline derivatives and evaluated their potential as therapeutic agents, with many showing promising results in preclinical studies. nih.govmdpi.com

Research Trajectory of 4-Chloro-6-methylquinazoline and its Derivatives

This compound is a specific halogenated quinazoline that has garnered attention as a crucial starting material for the synthesis of biologically active molecules. google.com The methyl group at the 6-position and the chloro group at the 4-position offer distinct points for chemical modification, making it a versatile scaffold for creating a variety of derivatives.

The primary research application of this compound is in the development of kinase inhibitors. chemshuttle.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov By reacting this compound with various amines, researchers have synthesized libraries of 4-anilinoquinazoline (B1210976) derivatives. nih.govgoogle.com These derivatives have been evaluated for their ability to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4). nih.gov

For example, the reaction of this compound with different anilines has been shown to produce compounds with significant antiproliferative properties against various cancer cell lines. google.com The synthesis of N-phenethyl-quinazolin-4-yl-amines from this compound has also been explored, leading to the discovery of potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov

The following tables summarize some of the key derivatives of this compound and their reported research findings.

Table 1: Derivatives of this compound and their Research Applications

| Derivative Name | Starting Material | Research Application |

| 4-Anilino-6-methylquinazoline | This compound and Aniline (B41778) | Investigated as potential anticancer agents. google.com |

| 6-Methyl-4-(3'-methylanilino)quinazoline | This compound and 3-Methylaniline | Synthesized for evaluation of anticancer properties. google.com |

| N-(2-Phenylethyl)-6-methylquinazolin-4-amine | This compound and 2-Phenylethylamine | Studied as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov |

| Methyl 4-anilino-2-methylquinazoline-6-carboxylate | Methyl 4-chloro-2-methylquinazoline-6-carboxylate and Aniline | Investigated for potential anticancer and antimicrobial activities. |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound | Target/Assay | Finding |

| 6-Methyl-4-(3'-methylanilino)quinazoline | Anticancer activity | Showed activity in studies of neoplastic disease. google.com |

| N-{2-[4-(Trifluoromethoxy)phenyl]ethyl}-6-methylquinazolin-4-amine | Cytochrome bd oxidase inhibition (M. tuberculosis) | Demonstrated potent inhibitory activity. nih.gov |

| Methyl 4-(substituted anilino)-2-methylquinazoline-6-carboxylates | p21-activated kinase 4 (PAK4) inhibition | Showed potential as inhibitors for reducing cancer cell migration and invasion. |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILKVADCMYCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359106 | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58421-79-7 | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Methylquinazoline and Its Precursors

Established Synthetic Routes for Quinazolin-4-ones

The formation of the quinazolin-4-one scaffold is a cornerstone of quinazoline (B50416) chemistry. Various methods have been developed, with cyclocondensation reactions being the most prominent.

Cyclocondensation Approaches

Cyclocondensation reactions are a widely employed strategy for the synthesis of quinazolin-4-ones, typically involving the reaction of an anthranilic acid derivative with a suitable one-carbon source. The Niementowski quinazoline synthesis is a classic example, where anthranilic acids react with amides at high temperatures to form 3,4-dihydro-4-oxoquinazolines. wikipedia.org This method can be performed under microwave irradiation to significantly reduce reaction times and improve yields. ijprajournal.comnih.gov

For the synthesis of 6-methylquinazolin-4-one, 2-amino-5-methylbenzoic acid serves as the key starting material. The reaction with formamide (B127407), often heated at elevated temperatures, leads to the desired quinazolin-4-one. The reaction conditions can be optimized to achieve high yields, with some methods reporting up to 96% yield by carefully controlling the temperature and reaction time. generis-publishing.com Microwave-assisted protocols have also been successfully applied, offering a more rapid and efficient alternative to conventional heating. nih.govijarsct.co.in

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 2-Amino-5-methylbenzoic acid | Formamide | 130-135 °C, 2 h | 96 | generis-publishing.com |

| 2-Amino-5-methylbenzoic acid | Formamide | Microwave (60 W), 20 min | Good | ijprajournal.com |

| Anthranilic acids | Amides | 130–150 °C, 6 h | Varies | ijprajournal.com |

This table presents a selection of cyclocondensation approaches for the synthesis of quinazolin-4-ones, with a focus on 6-methylquinazolin-4-one.

Alternative Synthetic Pathways

Beyond the traditional cyclocondensation methods, several alternative pathways to quinazolin-4-ones have been developed. One such approach involves the use of isatoic anhydride (B1165640) as a precursor. The reaction of isatoic anhydride with an amine, followed by cyclization, provides a versatile route to various substituted quinazolin-4-ones. nih.gov

Chlorination Strategies for 4-Chloro-6-methylquinazoline Synthesis

The conversion of the 4-oxo group of the quinazolinone ring to a chloro group is a crucial step in the synthesis of 4-chloroquinazolines, which are versatile intermediates for further functionalization.

Conversion of Quinazolin-4-ones to 4-Chloroquinazolines (e.g., using Thionyl Chloride)

A common and effective method for the chlorination of quinazolin-4-ones is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). esmed.orgresearchgate.net The reaction typically involves refluxing the quinazolin-4-one in neat thionyl chloride or in a high-boiling inert solvent. The Vilsmeier reagent, formed in situ from thionyl chloride and DMF, is believed to be the active chlorinating agent. scispace.com This method is generally high-yielding and applicable to a wide range of quinazolinone substrates.

For the synthesis of this compound, 6-methylquinazolin-4-one is treated with thionyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution and the formation of a clear solution. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the product is isolated.

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 6-Methylquinazolin-4-one | Thionyl Chloride / cat. DMF | Reflux | High | esmed.orgresearchgate.net |

| 4-Hydroxyquinazoline | Thionyl Chloride / DMF | 75-78 °C | High | researchgate.net |

| Carboxylic Acids | Thionyl Chloride | Varies | Good | masterorganicchemistry.com |

This table highlights the use of thionyl chloride for the chlorination of quinazolin-4-ones and related compounds.

Chlorination Procedures for Substituted Quinazoline Analogs

Phosphorus oxychloride (POCl₃) is another widely used reagent for the chlorination of quinazolin-4-ones. nih.gov It can be used alone or in combination with phosphorus pentachloride (PCl₅). The reaction is typically carried out by heating the quinazolin-4-one in excess phosphorus oxychloride. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction. researchgate.net This method is effective for a variety of substituted quinazolinones, including those with electron-withdrawing or electron-donating groups on the benzene (B151609) ring.

The chlorination of 6-methylquinazolin-4-one using phosphorus oxychloride provides an alternative to the thionyl chloride method. The choice of chlorinating agent and reaction conditions can be optimized to maximize the yield and purity of the desired this compound. Careful control of the reaction temperature and work-up procedure is essential to avoid the formation of byproducts. researchgate.net

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 6-Nitroquinazolin-4(1H)-one | POCl₃ / PCl₅ | 90-160 °C, 1-6 h | Varies | researchgate.net |

| Hydroxy-pyrimidines | POCl₃ / Pyridine (B92270) | 160 °C, 2 h (sealed reactor) | High | nih.gov |

| 2-Hydroxy-pyridines | POCl₃ | 140 °C, 2 h (sealed reactor) | High | nih.gov |

This table illustrates the application of phosphorus oxychloride and other reagents in the chlorination of various heterocyclic compounds, which is applicable to substituted quinazolines.

Green Chemistry Principles and Process Optimization in Quinazoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. The synthesis of quinazolines and their derivatives is no exception, with numerous efforts focused on incorporating green chemistry principles.

The use of microwave irradiation has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing the use of volatile organic solvents. nih.govscispace.comresearchgate.netasianpubs.org Microwave-assisted Niementowski reactions, for example, can be completed in minutes as opposed to hours under conventional heating. ijprajournal.com

The development of catalytic methods using earth-abundant and non-toxic metals, such as iron, is another important aspect of green quinazoline synthesis. sci-hub.catnih.gov These catalysts can replace more hazardous and expensive noble metal catalysts. Furthermore, the use of water or other green solvents, such as ionic liquids or deep eutectic solvents, is being explored to replace traditional organic solvents. researchgate.netnih.govresearchgate.net

Process optimization plays a crucial role in improving the efficiency and sustainability of quinazoline synthesis. This includes optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize waste. indexcopernicus.comresearchgate.net For instance, the optimization of the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide led to a significant increase in yield from around 50-75% to 86%. indexcopernicus.com The development of one-pot, multi-component reactions is another strategy to improve process efficiency by reducing the number of synthetic steps and purification procedures. nih.gov By integrating these green chemistry principles and process optimization strategies, the synthesis of this compound and its precursors can be made more sustainable and economically viable.

Derivatization Strategies and Synthetic Transformations of 4 Chloro 6 Methylquinazoline

Nucleophilic Substitution Reactions at the C-4 Position

The C-4 position of the quinazoline (B50416) ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the most exploited feature in the derivatization of 4-chloroquinazolines.

Amination Reactions (e.g., N-Arylation with Aniline (B41778) Derivatives)

The reaction of 4-chloroquinazolines with primary and secondary amines is a cornerstone for the synthesis of 4-aminoquinazoline derivatives, a class of compounds known for their potential as receptor tyrosine kinase inhibitors. N-arylation with aniline derivatives is particularly common. These reactions can be performed under various conditions, with microwave irradiation emerging as an efficient method to accelerate the process, often leading to high yields in shorter reaction times compared to conventional heating. nih.govfrontiersin.org

The reactivity of the aniline nucleophile is influenced by its electronic properties; electron-rich anilines generally react more readily than electron-poor ones. nih.gov However, microwave-assisted protocols have proven effective for a wide range of anilines, including those bearing both electron-donating and electron-withdrawing groups. nih.gov These reactions are often regioselective, with substitution occurring exclusively at the more electrophilic C-4 position, even in di- or tri-halogenated quinazolines. researchgate.netcnr.it

| Quinazoline Substrate | Aniline Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-halo-2-phenylquinazoline | o-toluidine | Microwave, THF/H₂O | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | 74-78 | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | 2-fluoroaniline | Microwave, THF/H₂O, 40 min | N-(2-fluorophenyl)-6-halo-2-phenylquinazolin-4-amine | 56-60 | nih.gov |

| 4-Chloroquinazoline | N-methylaniline | Microwave, THF/H₂O | N-methyl-N-phenylquinazolin-4-amine | 81 | nih.gov |

| 6-methyl-2,4-dichloroquinoline* | p-toluidine | Neat, 160°C, 30 min | 4-Chloro-6-methyl-N-(p-tolyl)quinolin-2-amine | - | nih.gov |

*Note: This example uses a quinoline (B57606) scaffold but demonstrates a similar reactivity pattern.

Reactions with Diverse Nucleophilic Species

Beyond amines, the C-4 chloro group can be displaced by a wide array of other nucleophiles, opening avenues to quinazoline derivatives with diverse functionalities. These reactions enable the introduction of oxygen, sulfur, and other heteroatom-based substituents. For instance, reactions with thiols, such as thiophenol, lead to the formation of 4-thioether substituted quinazolines. researchgate.net

Other nucleophiles that have been successfully employed include:

Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazinoquinazolines, which are valuable intermediates for the synthesis of fused heterocyclic systems like triazoloquinazolines. lookchem.com

Azides: Sodium azide (B81097) can displace the chloride to form 4-azidoquinazolines. These azido (B1232118) derivatives can undergo further transformations, such as thermal cyclization or reduction to amines. researchgate.netlookchem.com

Carbon Nucleophiles: Carbanions, such as those derived from malononitrile, can also act as nucleophiles to form new carbon-carbon bonds at the C-4 position. researchgate.net

These substitution reactions significantly expand the synthetic utility of 4-Chloro-6-methylquinazoline, allowing for the creation of a broad spectrum of derivatives.

Functionalization at Other Positions of the Quinazoline Ring

While the C-4 position is the primary site for nucleophilic substitution, other positions on the quinazoline ring, particularly the C-6 methyl group and other halogenated sites, can be modified to introduce additional diversity.

Chemical Modifications at the C-6 Methyl Substituent

The methyl group at the C-6 position is a handle for further functionalization, typically through radical reactions or oxidation. These transformations are often performed on the more stable 6-methylquinazolin-4(3H)-one precursor before the introduction of the C-4 chloro group.

A key transformation is the side-chain bromination of the methyl group. Using reagents like N-Bromosuccinimide (NBS) with a radical initiator such as dibenzoyl peroxide, the 6-methyl group can be converted into a 6-(bromomethyl) group. google.com This benzylic bromide is highly reactive and serves as an excellent electrophile for subsequent nucleophilic substitution, allowing for the attachment of a wide variety of side chains.

Furthermore, the methyl group can be oxidized to a carboxylic acid. This transformation introduces a versatile functional group, quinazoline-6-carboxylic acid, which can be used for amide bond formation or other derivatizations. nih.govmediresonline.org Subsequent chlorination of the quinazolinone precursor at the C-4 position would yield 4-chloroquinazoline-6-carboxylic acid or its 6-(bromomethyl) analogue, which are powerful intermediates for creating complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.govrsc.org These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. While the C-4 chloro group can participate in these reactions, they are more commonly applied to other halogenated positions (e.g., a bromo or iodo group at C-6) due to the competing SNAr reactivity at C-4.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. mdma.ch It is a robust and widely used method for forming C-C bonds and is tolerant of many functional groups. nih.gov In the context of a di-halogenated quinazoline, such as a 4-chloro-6-bromoquinazoline, the Suzuki-Miyaura reaction can be directed to the more reactive C-6 position to introduce aryl or vinyl substituents. nih.gov The general mechanism involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes. For a substrate like 4-chloro-6-iodoquinazoline, the Sonogashira coupling would preferentially occur at the highly reactive C-6 iodo position, allowing for the introduction of an alkynyl group. google.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. nih.gov A key advantage of this reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. nih.gov This method has been employed for the synthesis of polysubstituted quinazolines from their halogenated precursors. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Pd(0) catalyst, Base | High functional group tolerance, readily available reagents. nih.govmdma.ch |

| Sonogashira | Terminal Alkyne + Organic Halide | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Reliable method for synthesizing arylalkynes under mild conditions. google.com |

| Stille | Organostannane + Organic Halide | C(sp²)–C(sp²), C(sp²)–C(sp), etc. | Pd(0) catalyst | Excellent functional group tolerance, but tin reagents are toxic. nih.gov |

Synthesis of Polycarbo-Substituted Quinazoline Derivatives

The synthesis of quinazolines bearing multiple carbon-based substituents can be achieved through the strategic and sequential application of the reactions described above. A common strategy involves using a di-halogenated quinazoline precursor, where the halogens have differential reactivity. google.com

For example, starting with a 2-aryl-4-chloro-6-iodoquinazoline allows for a regioselective, sequential cross-coupling approach. The C-6 iodo bond is significantly more reactive towards palladium-catalyzed reactions like Sonogashira or Suzuki coupling than the C-4 chloro bond. google.com Therefore, an alkynyl or aryl group can be selectively introduced at the C-6 position first. Following this initial coupling, the less reactive C-4 chloro group can then be subjected to a second cross-coupling reaction or a nucleophilic substitution. This stepwise functionalization enables the controlled and efficient synthesis of unsymmetrical, polycarbo-substituted quinazolines with diverse substitution patterns. google.com

Rational Design Principles in Derivative Synthesis for Enhanced Biological Activity

The strategic derivatization of the this compound scaffold is guided by rational design principles aimed at optimizing therapeutic efficacy. These principles leverage an understanding of the molecular interactions between the compound and its biological target to systematically modify the lead structure, thereby enhancing its activity, selectivity, and pharmacokinetic properties. Key strategies employed in this process include the detailed analysis of structure-activity relationships (SAR), the application of computational tools like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, and the use of bioisosteric replacement.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to the this compound core influence its biological activity. By systematically altering substituents at various positions on the quinazoline ring and analyzing the corresponding changes in potency, researchers can identify key chemical features essential for target binding and efficacy.

For the broader class of quinazoline derivatives, SAR studies have revealed critical insights. For instance, in the development of antimalarial and antiprion agents, the nature of the substituents on the quinazoline ring was found to be crucial for activity. nih.gov Similarly, for 4-aminoquinoline (B48711) derivatives, a related class of compounds, the presence of an electron-withdrawing group at the 7-position (analogous to the 6-position in this compound) is often essential for optimal antimalarial activity. youtube.com

In the context of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the 4-anilino moiety is a well-established pharmacophore. nih.govnih.gov SAR studies on these derivatives have demonstrated that:

Substitutions on the aniline ring can significantly modulate EGFR inhibitory activity. Small, lipophilic groups are often favored.

The nature of the substituent at the 6-position of the quinazoline ring can influence both potency and selectivity.

A study on 4-methyl quinazoline derivatives as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC) identified that systematic structural modifications led to compounds with nanomolar potencies. nih.gov These studies help in building a comprehensive picture of the chemical space around the this compound scaffold, guiding the synthesis of more potent and selective analogues.

Table 1: Summary of Structure-Activity Relationship Findings for Quinazoline Derivatives

| Position of Modification | General Effect on Biological Activity | Target Class Example | Reference |

|---|---|---|---|

| Position 4 | Introduction of anilino or other amino groups is often critical for activity. Substitutions on this group can fine-tune potency. | EGFR Kinase Inhibitors | nih.gov |

| Position 6 | Substituents like methyl or halo groups can influence binding affinity and selectivity. | PI3K/HDAC Inhibitors | nih.gov |

| Position 2 | Modifications at this position can impact the overall conformation and interaction with the target protein. | General Anticancer Agents | researchgate.net |

| Substituents on the 4-Anilino Ring | The electronic and steric properties of substituents on the aniline ring play a significant role in modulating activity against EGFR. | EGFR Kinase Inhibitors | nih.gov |

Pharmacophore Modeling and 3D-QSAR

Computational techniques such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are powerful tools in the rational design of novel this compound derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. tandfonline.com This "pharmacophore" serves as a template for designing new molecules with a higher probability of being active. For quinazoline derivatives, pharmacophore models have been successfully developed to identify novel Acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. tandfonline.comnih.gov These models can be used to screen large virtual libraries of compounds to prioritize candidates for synthesis.

3D-QSAR establishes a quantitative relationship between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. tandfonline.com This results in a predictive model that can estimate the activity of newly designed compounds before they are synthesized. acs.org Studies on quinazoline derivatives targeting EGFR have utilized 3D-QSAR to create models that reliably predict inhibitory efficacy. frontiersin.org The contour maps generated from these models provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, thus guiding the placement of substituents to enhance potency.

Table 2: Application of Computational Modeling in Quinazoline Derivative Design

| Technique | Principle | Application for Quinazoline Derivatives | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Identifies the spatial arrangement of essential chemical features for biological activity. | Used to screen databases for potential Acetylcholinesterase (AChE) and EGFR inhibitors. nih.govfrontiersin.org | nih.govfrontiersin.org |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activities to predict the potency of new compounds. | Developed predictive models for EGFR inhibitors, guiding the design of more potent analogues. acs.orgfrontiersin.org | acs.orgfrontiersin.org |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Used to understand the binding modes of quinazoline derivatives with targets like EGFR and PI3K, aiding in structure-based design. nih.govnih.gov | nih.govnih.gov |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physicochemical properties. spirochem.com The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile (absorption, distribution, metabolism, and excretion) while retaining the desired biological activity. u-tokyo.ac.jpslideshare.net

In the context of this compound, bioisosteric replacement can be applied to various parts of the molecule. For example:

The chloro group at position 4 is a reactive handle for introducing various nucleophiles. However, in a final drug candidate, this position could be occupied by other groups.

The methyl group at position 6 could be replaced by other small, lipophilic groups such as a chlorine atom or an ethyl group to probe the steric and electronic requirements of the target's binding pocket. The interchange of a chlorine atom and a methyl group is a common bioisosteric replacement. u-tokyo.ac.jp

Within the substituents introduced at the 4-position, various bioisosteric replacements can be envisioned. For instance, a phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to alter properties such as solubility and metabolism.

A study on tandfonline.comnih.govresearchgate.nettriazino[2,3-c]quinazolines utilized bioisosteric replacement of a carbon atom with a sulfur atom to develop novel anti-inflammatory agents. nih.gov This demonstrates how subtle changes based on bioisosteric principles can lead to new bioactive molecules. The application of these strategies allows for the fine-tuning of the properties of this compound derivatives to generate optimized drug candidates.

Table 3: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Impact | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | -Cl, -Br, -NH₂, -OH | Alters lipophilicity, electronic properties, and metabolic stability. | u-tokyo.ac.jp |

| -Cl (Chloro) | -CF₃, -CN, -CH₃ | Modifies electronic effects and metabolic pathways. | u-tokyo.ac.jp |

| -C=O (Carbonyl) | -C=S, -C=NH, -SO₂ | Changes hydrogen bonding capacity and chemical reactivity. | slideshare.net |

| Benzene (B151609) Ring | Thiophene, Pyridine, Pyrimidine (B1678525) | Influences solubility, metabolism, and potential for new vector interactions. | slideshare.net |

Biological Activities and Pharmacological Investigations of 4 Chloro 6 Methylquinazoline Derivatives

Anticancer and Antiproliferative Potencies

The quinazoline (B50416) core is a key component in several clinically approved anticancer drugs. Derivatives obtained from 4-chloro-6-methylquinazoline, especially 4-anilinoquinazolines, have been extensively investigated as antitumor agents. These compounds exert their effects through multiple mechanisms, including the inhibition of critical enzymes involved in cancer cell signaling and the induction of programmed cell death.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, PDGFR-β, c-Met, Flt3)

A primary mechanism by which 4-anilinoquinazoline (B1210976) derivatives exhibit their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, RTKs are overexpressed or mutated, leading to uncontrolled cell division.

Derivatives of 4-chloroquinazoline (B184009) act as ATP-competitive inhibitors, binding to the kinase domain of RTKs and blocking the signaling cascade. Notably, they have shown significant inhibitory activity against several key RTKs:

Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a key driver in various epithelial cancers. The quinazoline N1 atom often forms a crucial hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket of the EGFR kinase domain, a mechanism shared by approved drugs like gefitinib (B1684475) and erlotinib.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. This anti-angiogenic effect can starve the tumor and inhibit its growth and metastasis.

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): Inhibition of PDGFR-β, another RTK involved in angiogenesis and tumor growth, further contributes to the anticancer profile of these derivatives.

The table below summarizes the inhibitory activities of selected quinazoline derivatives against various receptor tyrosine kinases.

| Compound Class | Target Kinase(s) | Mechanism of Action |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β | ATP-competitive inhibition |

Modulation of Cellular Apoptosis Pathways

Beyond kinase inhibition, derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of effective cancer therapies. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Research has shown that quinazoline derivatives can:

Activate the Intrinsic Pathway: This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of enzymes called caspases (specifically initiator caspase-9 and executioner caspases-3 and -7), which dismantle the cell.

Activate the Extrinsic Pathway: Some compounds can trigger the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the activation of initiator caspase-8.

Influence Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating the intrinsic pathway. Quinazoline derivatives have been shown to modulate the expression of these proteins to favor apoptosis.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., HCT116, WM-266-4, T98G)

The antiproliferative properties of this compound derivatives have been confirmed through in vitro cytotoxicity assays against a range of human cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds.

For instance, novel 4-anilinoquinazolines derived from 4-chloroquinazolines have demonstrated significant cytotoxic effects. In studies using the MTT assay, which measures cell viability, these compounds have shown dose-dependent inhibition of cancer cell growth.

The table below presents the cytotoxic activity (IC50 values, the concentration required to inhibit 50% of cell growth) of representative quinazoline derivatives against specific cancer cell lines.

| Cell Line | Cancer Type | Compound Series | IC50 (µM) |

| HCT116 | Colon Carcinoma | 2-phenyl-4-anilinoquinazolines | 2.0 - 15.5 |

| T98G | Glioblastoma | 2-phenyl-4-anilinoquinazolines | 2.8 - 21.3 |

| WM-266-4 | Metastatic Melanoma | Data not available for specific derivatives | N/A |

While specific data for this compound derivatives against the WM-266-4 metastatic melanoma cell line is not prominently available in the reviewed literature, the broad activity of quinazolines against various cancers suggests potential efficacy that warrants further investigation.

In Vivo Antitumor Activity Assessments

Promising results from in vitro studies have led to the evaluation of quinazoline derivatives in preclinical animal models of cancer. These in vivo assessments are critical for determining a compound's therapeutic potential in a living organism.

Antimicrobial Activities

In addition to their anticancer properties, the versatile quinazoline scaffold has been explored for its potential in combating microbial infections. The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action, and quinazoline derivatives have shown promise in this area.

Antibacterial Efficacy

Derivatives of this compound have been synthesized and evaluated for their activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Studies have demonstrated that these compounds possess inhibitory activity against clinically relevant bacteria such as:

Staphylococcus aureus : A common Gram-positive bacterium responsible for a range of infections from skin conditions to more severe diseases like pneumonia and sepsis.

Bacillus subtilis : A Gram-positive bacterium often used as a model organism in research.

Escherichia coli : A Gram-negative bacterium that can cause gastrointestinal and urinary tract infections.

Pseudomonas aeruginosa : An opportunistic Gram-negative pathogen known for its resistance to multiple antibiotics.

The effectiveness of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that certain 4-substituted quinazoline derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable to or greater than standard antibiotics.

Antifungal Efficacy

Research has shown that certain quinazoline derivatives possess promising antifungal properties. semanticscholar.orgalliedacademies.org For instance, novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been synthesized and evaluated for their antifungal activities. nih.gov Among these, compounds 3a, 3g, and 3h were found to have significant inhibitory effects on the growth of various fungi, with EC50 values ranging from 8.3 to 64.2 microg/mL. nih.gov Further investigation into the mechanism of action of compound 3g against Fusarium oxysporum revealed that it increased the permeability of the cell membrane, caused malformation of the hyphae, and led to the condensation of its endosome. nih.gov

In another study, four new quinazolinone compounds were synthesized and showed inhibitory effects against seven plant pathogenic fungi. mdpi.com The presence of a chlorine atom in compounds 2a and 2b demonstrated a notable inhibitory effect on Rhizoctonia solani AG1. mdpi.com Conversely, compounds 2c and 2d, which contain a cyano group, exhibited better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com Specifically, compound 2c showed a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

Additionally, some quinazolinone derivatives have demonstrated anti-biofilm activity against Candida albicans. nih.gov

Mechanisms of Bacterial Growth Inhibition

Quinazoline and quinazolinone derivatives have been recognized for their antibacterial potential, acting through various mechanisms. eurekaselect.comresearchgate.net One of the key mechanisms is the inhibition of essential bacterial enzymes. For example, some quinazolinone-based derivatives act as dihydrofolate reductase (DHFR) inhibitors. nih.gov

Another mechanism of action involves the inhibition of penicillin-binding proteins (PBPs). One study identified a 4(3H)-quinazolinone compound that inhibits PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org This compound was also found to bind to the allosteric site of PBP2a. acs.org

Furthermore, some quinoline (B57606) derivatives, which are structurally related to quinazolines, have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase type IV, ultimately leading to bacterial cell death. eco-vector.com Certain quinazolinone derivatives have also been found to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the quorum-sensing transcriptional regulator PqsR. nih.gov

Enzyme and Receptor Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes and receptors, indicating their potential as therapeutic agents.

Several studies have focused on quinazoline and quinazolinone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme crucial in the breakdown of the neurotransmitter acetylcholine. A series of quinazolin-4(3H)-one derivatives were designed and synthesized, with one compound, MR2938, showing promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Another study reported on N-(1-benzylpiperidin-4-yl)quinazolin-4-amines that significantly inhibited AChE activity. researchgate.net Furthermore, a series of quinazolinone-based derivatives were developed as multifunctional agents for Alzheimer's disease, exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for various therapeutic agents. Several quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.govbenthamdirect.comeurekaselect.com One study reported a quinazolinone derivative (compound 3d) with an IC50 of 0.769 ± 0.04 μM against Staphylococcus aureus DHFR, and another (compound 3e) with an IC50 of 0.158 ± 0.01 μM against Escherichia coli DHFR. nih.gov Compound 3e also inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM. nih.gov Another study on new 4(3H)-quinazolinone analogs identified compounds 28, 30, and 31 as the most active DHFR inhibitors with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov

Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many bacteria, including Mycobacterium tuberculosis, and represents a target for the development of new antitubercular agents. mdpi.comnih.gov A series of N-phenethyl-quinazolin-4-yl-amines were synthesized and screened for their inhibitory activity against cytochrome bd oxidase. mdpi.comnih.gov Two compounds, 12a and 19a, were found to be more active than the natural inhibitor aurachin D against three different mycobacterial strains. mdpi.comnih.gov The inhibitory activity was assessed using an ATP depletion assay in the presence of Q203, a selective inhibitor of the cytochrome bcc:aa3 complex, to isolate the activity of cytochrome bd oxidase. mdpi.com

Other Noteworthy Biological Activities

In addition to the activities mentioned above, derivatives of this compound have been explored for other biological effects. For instance, a series of 4-aryl-6-chloro-quinoline derivatives, structurally related to the quinazoline core, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov Several of these compounds showed significant inhibition of HBV DNA replication. nih.gov Furthermore, some 4-anilinoquinazoline derivatives have been investigated as potential antitumor agents, with some showing antiproliferative properties against tumor cells. nih.gov

Anti-inflammatory Properties

Quinazoline derivatives have been extensively investigated for their anti-inflammatory potential. The substitution pattern on the quinazoline core plays a crucial role in modulating this activity. Research has shown that the presence of a chloro group at the C-6 position can contribute to good anti-inflammatory effects. wikipedia.org

One study highlighted a 6-chloro-2-phenylquinazoline (B11867208) derivative that demonstrated a 43% inhibition in an acetic acid-induced peritonitis model, which was significantly more effective than the standard drug phenylbutazone (B1037) (11% inhibition) under the same conditions. wikipedia.org In other research, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their ability to inhibit protein denaturation, a well-known cause of inflammation. nih.gov Several of these compounds exhibited good to potent anti-inflammatory activity. nih.gov Notably, one of the most active compounds in the series demonstrated a half-maximal inhibitory concentration (IC50) value of 1.772 µg/ml, indicating strong potential. nih.gov These findings underscore the importance of the quinazoline scaffold in developing new anti-inflammatory agents. wikipedia.orgnih.gov

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 6-chloro-2-phenylquinazoline derivative | Acetic Acid Peritonitis | 43% inhibition | wikipedia.org |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative (Compound 4) | Protein Denaturation Inhibition | IC50 = 1.772 µg/ml | nih.gov |

| Phenylbutazone (Standard) | Acetic Acid Peritonitis | 11% inhibition | wikipedia.org |

Antiviral Applications

The this compound scaffold serves as a critical intermediate in the synthesis of potent antiviral agents. A prominent example is its use in the development of Ziresovir (AK0529), a clinical drug candidate for treating Respiratory Syncytial Virus (RSV) infection. Ziresovir, a potent inhibitor of the RSV fusion (F) protein, is synthesized from a 2,4-dichloro-6-methylquinazoline (B1316831) intermediate, highlighting the importance of this specific chemical framework.

Beyond RSV, quinazoline derivatives have demonstrated broad-spectrum antiviral capabilities. A series of 4-anilino-6-aminoquinazoline derivatives were identified as potential inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Through screening and optimization, a lead compound was discovered that exhibited a high inhibitory effect against MERS-CoV with an IC50 of 0.157 μM and a selectivity index (SI) of 25, alongside no cytotoxicity.

Furthermore, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have been synthesized and evaluated for their activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV). Several of these compounds displayed significant antiviral activity. Two compounds, in particular, showed superior protection against TMV, with 50% effective concentration (EC50) values of 138.1 µg/mL and 154.8 µg/mL, respectively. These results were notably better than that of the commercial antiviral agent Ribavirin (EC50 of 436.0 µg/mL).

| Compound Class/Name | Viral Target | Activity | Reference |

|---|---|---|---|

| Ziresovir (derived from 2,4-dichloro-6-methylquinazoline) | Respiratory Syncytial Virus (RSV) | Potent F protein inhibitor | |

| 4-anilino-6-aminoquinazoline derivative (Compound 20) | MERS-CoV | IC50 = 0.157 μM | |

| 4-thioquinazoline-chalcone derivative (Compound M2) | Tobacco Mosaic Virus (TMV) | EC50 = 138.1 µg/mL | |

| 4-thioquinazoline-chalcone derivative (Compound M6) | Tobacco Mosaic Virus (TMV) | EC50 = 154.8 µg/mL | |

| Ribavirin (Standard) | Tobacco Mosaic Virus (TMV) | EC50 = 436.0 µg/mL |

Antihypertensive and Bronchodilator Effects of Related Quinazolines

Quinazoline derivatives are well-established for their cardiovascular effects, particularly as antihypertensive agents. Many function as α1-adrenergic receptor blockers, which dictates both the resistance and capacitance of blood vessels, leading to a reduction in blood pressure. This mechanism is utilized by several marketed drugs, including Prazosin (B1663645), Doxazosin, and Terazosin. Research into novel quinazoline-based compounds continues to yield promising results. In one study, a series of new quinazolin-4(3H)-one derivatives were synthesized, with seven compounds demonstrating a hypotensive effect and bradycardia that was superior to the reference drug Prazosin. Another study on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found several compounds to be as potent as prazosin in lowering blood pressure.

In addition to their antihypertensive properties, certain quinazoline alkaloids and their synthetic analogs exhibit significant bronchodilator activity. The naturally occurring alkaloid Vasicine, isolated from Adhatoda vasica, is known for its potent bronchodilator effects. wikipedia.org Inspired by this, researchers developed a derivative, 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one, which showed marked bronchodilator activity by directly relaxing tracheal smooth muscle. This compound was found to be more potent than theophylline. In a separate investigation, a series of 1,2,4-triazino[4,3-c]quinazolines were tested for their ability to protect against histamine-induced bronchospasm in vivo. All tested compounds showed good protection, with the most potent derivative providing 88.7% protection, slightly exceeding the standard drug aminophylline (B1665990) (87.8%).

| Compound Class | Activity | Key Finding | Reference |

|---|---|---|---|

| Novel quinazolin-4(3H)-one derivatives | Antihypertensive | Showed better activity than the reference drug Prazosin | |

| 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one | Bronchodilator | More potent than theophylline | |

| 1,2,4-triazino[4,3-c]quinazoline derivative (Compound 5b) | Bronchodilator | 88.7% protection against histamine-induced bronchospasm | |

| Aminophylline (Standard) | Bronchodilator | 87.8% protection against histamine-induced bronchospasm |

Antioxidant Properties

The search for new antioxidant molecules is a significant area of research, as these compounds can protect the body from damage caused by free radicals. Quinazoline derivatives have emerged as a promising class of compounds with effective in vitro antioxidant capabilities.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Novel quinazolin-4(3H)-one derivatives | DPPH & H2O2 scavenging | Activity comparable to standard ascorbic acid | |

| 2-phenylquinazolin-4(3H)-one derivatives | Structure-Activity Relationship | Requires at least one hydroxyl group on the phenyl ring for activity | |

| Derivatives with two ortho-hydroxyl groups | Structure-Activity Relationship | Exhibited additional metal-chelating properties |

Mechanistic Investigations of Biological Action

Structure-Activity Relationship (SAR) Analysis of Quinazoline (B50416) Derivatives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds.

Systematic modifications of the quinazoline scaffold have provided valuable insights into the structural requirements for various biological activities.

For anticancer activity , particularly as EGFR and VEGFR inhibitors, substitutions at the 4, 6, and 7-positions of the quinazoline ring are critical. nih.gov The 4-position is often substituted with an anilino group, which plays a significant role in binding to the hydrophobic pocket of the kinase domain. nih.gov The nature of the substituent on this aniline (B41778) ring can greatly influence potency.

In a series of 6-nitro-4-substituted quinazoline derivatives, the introduction of different anilino groups at the 4-position led to varying degrees of EGFR inhibitory activity. nih.gov For instance, compound 6c in a study on 6-nitro-4-anilinoquinazolines showed superior cytotoxicity compared to gefitinib (B1684475), a known EGFR inhibitor. nih.gov

The substitution pattern on the quinazoline ring itself is also crucial. In a study of quinoxaline (B1680401) derivatives, which share a similar bicyclic core, electron-releasing groups on the benzene (B151609) ring were found to increase anticancer activity, while electron-withdrawing groups decreased it. mdpi.com This suggests that the electronic properties of the 6-methyl group in 4-Chloro-6-methylquinazoline likely contribute favorably to its biological activity.

The following table summarizes the impact of various substituents on the anticancer activity of quinazoline derivatives based on several studies.

| Position of Substitution | Type of Substituent | Impact on Anticancer Activity | Reference |

| 4 | Anilino group | Generally enhances activity by binding to the hydrophobic pocket of kinases. | nih.gov |

| 6 | Nitro group | Can contribute to potent EGFR inhibition. | nih.gov |

| 6 | Methyl group | Likely contributes positively to activity due to its electron-donating nature. | mdpi.com |

| 7 | Various groups | Modifications at this position are common in FDA-approved quinazoline-based anticancer drugs. | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline derivatives, several key pharmacophoric features have been identified for their anticancer activity.

The quinazoline core itself is a fundamental pharmacophore that serves as a scaffold for binding to the hinge region of kinases. nih.gov For EGFR inhibitors, the common pharmacophoric features include:

A core scaffold (the quinazoline ring) that binds to the hinge region.

A hydrophobic residue that fits into the hydrophobic pocket.

A hydrophilic fragment that extends into the solvent-accessible site. nih.gov

In the design of dual PI3K and HDAC inhibitors, a hydroxamic acid moiety was introduced as a zinc-binding functional group to a quinazoline-based PI3K pharmacophore via a suitable linker. nih.gov This highlights a modular approach to pharmacophore design, combining known pharmacophores for different targets into a single molecule.

The following table outlines key pharmacophoric elements of quinazoline derivatives for anticancer activity.

| Pharmacophoric Feature | Role in Biological Activity | Target Class | Reference |

| Quinazoline Ring | Scaffold for hinge binding | Kinases (EGFR, VEGFR, PI3K) | nih.govnih.govnih.gov |

| 4-Anilino Group | Interaction with hydrophobic pocket | Kinases (EGFR) | nih.gov |

| Hydroxamic Acid Moiety | Zinc-binding group | HDACs | nih.gov |

| Flexible Linker | Connects pharmacophores for dual-target inhibitors | PI3K/HDAC | nih.gov |

Integration of In Vitro and In Silico Approaches for Mechanism Elucidation

The combination of experimental (in vitro) and computational (in silico) methods has become a powerful strategy for elucidating the mechanisms of action of bioactive compounds like this compound and its analogs.

In silico studies, such as molecular docking , are frequently used to predict the binding modes of quinazoline derivatives to their putative targets. For example, docking studies have been instrumental in visualizing the interactions of quinazoline-based inhibitors with the active sites of EGFR, PI3K-δ, and SARS-CoV-2 3CLpro. nih.govarabjchem.orgarabjchem.org These studies can reveal key hydrogen bonding and hydrophobic interactions that are critical for ligand binding and can guide the design of new derivatives with improved affinity.

Following in silico predictions, in vitro assays are employed to validate the computational findings and quantify the biological activity. Common in vitro studies for quinazoline derivatives include:

Enzyme inhibition assays to determine the potency of the compounds against their target enzymes (e.g., PI3K-δ, PARP-1). arabjchem.orgrsc.org

Cytotoxicity assays against various cancer cell lines (e.g., HCT-116, A549, MCF-7) to assess their antiproliferative effects. nih.govarabjchem.org

Cell cycle analysis to determine if the compounds induce cell cycle arrest. nih.gov

Apoptosis assays to investigate if the compounds induce programmed cell death. nih.gov

For instance, a study on novel chloro methylquinazolinone derivatives first used in silico tools to predict drug-likeness and ADME properties. arabjchem.org This was followed by in vitro screening for cytotoxic activity against several cancer cell lines and an enzyme inhibition assay against PI3K-δ. arabjchem.org This integrated approach allowed for the identification of potent and selective compounds.

Similarly, in the development of 4-methyl quinazoline derivatives as dual PI3K and HDAC inhibitors, systematic SAR studies were complemented by the evaluation of the compounds' effects on the expression of downstream signaling proteins (p-AKT and Ac-H3), cell cycle progression, and apoptosis induction in cancer cells. nih.gov Promising candidates were then advanced to in vivo xenograft models to confirm their anticancer efficacy. nih.gov

This synergistic use of in vitro and in silico techniques provides a comprehensive understanding of the mechanistic basis of the biological actions of quinazoline derivatives, from molecular interactions to cellular and organismal effects.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 4-Chloro-6-methylquinazoline can be mapped, confirming the connectivity and arrangement of atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methyl group (-CH₃) at the 6-position would appear as a sharp singlet. The protons on the quinazoline (B50416) and benzene (B151609) rings would produce signals in the aromatic region of the spectrum. Specifically, the proton at position 2 of the quinazoline ring would likely be a singlet, while the protons at positions 5, 7, and 8 on the benzene ring would appear as a more complex set of signals, potentially an ABX or similar system, due to spin-spin coupling. The exact chemical shifts (δ) are influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices rsc.orgmdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, this would include signals for the methyl carbon, the nine carbons of the quinazoline ring system, and any carbons with unique electronic environments. The carbon atom bonded to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign each proton and carbon signal by correlating which protons are attached to which carbons and which are in close proximity mdpi.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: The quinazoline ring system would produce a series of sharp bands in the 1650-1450 cm⁻¹ fingerprint region. For instance, in 7-chloro-6-nitroquinazolin-4(3H)-one, C=N stretching vibrations were observed at 1666 and 1612 cm⁻¹ mdpi.com.

CH₃ bending: Vibrations from the methyl group would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Cl stretching: A strong absorption band corresponding to the carbon-chlorine bond is expected in the 800-600 cm⁻¹ range.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary data, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations for related molecules, allows for a comprehensive assignment of all fundamental vibrational modes researchgate.netresearchgate.netnih.gov.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Ring Stretch | 1650 - 1550 | Strong |

| C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| -CH₃ Asymmetric/Symmetric Bending | ~1450 / ~1375 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₉H₇ClN₂), the monoisotopic mass is predicted to be 178.02977 Da uni.lu.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio), the spectrum will show a peak at m/z 178 (for C₉H₇³⁵ClN₂) and a peak at m/z 180 (for C₉H₇³⁷ClN₂) with a relative intensity of approximately one-third of the M⁺ peak miamioh.edu. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

Common adducts in electrospray ionization (ESI) mass spectrometry include the protonated molecule [M+H]⁺, which would be found at m/z 179.03705 uni.lu. The fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the elimination of HCl, leading to significant fragment ions that can help to confirm the molecular structure miamioh.edu.

| Ion / Adduct | Predicted m/z |

|---|---|

| [M]⁺ (with ³⁵Cl) | 178.02922 |

| [M+2]⁺ (with ³⁷Cl) | 180.02627 |

| [M+H]⁺ | 179.03705 |

| [M+Na]⁺ | 201.01899 |

Data sourced from PubChemLite predictions uni.lu.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of chemical compounds and for separating them from impurities or reaction byproducts. Reversed-phase HPLC (RP-HPLC) is commonly used for compounds like this compound.

A typical RP-HPLC method would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution method, starting with a high proportion of aqueous buffer (e.g., ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent like acetonitrile, is effective for separating compounds with different polarities. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the quinazoline ring strongly absorbs. For related quinazolines, purities of >97% or >98% are often reported using HPLC methods jk-sci.comtcichemicals.com. A detailed method for the related compound 2-(chloromethyl)-4-methylquinazoline (B46745) has been validated, providing a strong template for analyzing this compound researchgate.net.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm) researchgate.net |

| Mobile Phase A | Aqueous Buffer (e.g., 0.01 M Ammonium Acetate) researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Elution | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., 254 nm) |

X-Ray Diffraction (XRD) for Crystal Structure Determination

X-Ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related compounds demonstrates the power of this technique. For example, the crystal structure of 4-chloro-6,7-dimethoxyquinoline (B44214) was determined by single-crystal XRD researchgate.net. The analysis revealed its crystal system, space group, and the precise dimensions of the unit cell. Such data is invaluable for understanding the solid-state packing and conformation of the molecule. Obtaining similar data for this compound would provide an unambiguous confirmation of its structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 |

| b (Å) | 4.6499 |

| c (Å) | 18.274 |

| β (°) | 105.786 |

| Volume (ų) | 1026.4 |

Data for the related compound 4-chloro-6,7-dimethoxyquinoline is provided for illustrative purposes researchgate.net.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons chalcogen.ro. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability chalcogen.ro. A smaller energy gap suggests higher reactivity.

In a study on quinazolin-4(3H)-one Schiff base derivatives, DFT calculations were used to determine the HOMO and LUMO energies, revealing how different substituents affect the electronic properties and reactivity of the quinazoline (B50416) core nih.gov. Similarly, analysis of cinnoline-4-carboxylic acid showed that the HOMO and LUMO energies indicate potential charge transfer within the molecule ijastems.org. For 4-Chloro-6-methylquinazoline, the electron-withdrawing chloro group and the electron-donating methyl group would be expected to influence the energies and distribution of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the charge distribution and interactions between orbitals within a molecule. It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability ijastems.orgdergipark.org.tr. This analysis can identify key donor-acceptor interactions, such as the movement of electron density from a lone pair on a nitrogen atom to an adjacent anti-bonding orbital, which stabilizes the molecule. For related compounds, NBO analysis has confirmed intramolecular charge transfer, providing insights into their electronic structures chalcogen.roijastems.org.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -5.99 |

| ELUMO (eV) | -1.95 |

| Energy Gap (ΔE, eV) | 4.04 |

| Ionization Potential (IP, eV) | 5.99 |

| Electron Affinity (EA, eV) | 1.95 |

| Hardness (η, eV) | 2.02 |

| Softness (S, eV⁻¹) | 0.24 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack uni-muenchen.de. The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack wolfram.com. Green and yellow areas represent regions of neutral or intermediate potential researchgate.net.

For this compound, an MEP map would likely show significant negative potential around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination to metal ions. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would represent regions of positive potential researchgate.netproteopedia.org. This visualization is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding uni-muenchen.de.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex . It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. The simulation calculates a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction; more negative scores typically indicate stronger binding nih.gov.

While specific docking studies for this compound were not identified, numerous studies have been performed on its analogs, demonstrating the utility of the quinazoline scaffold in targeting various proteins.

DNA Gyrase: Novel quinazolinone Schiff base derivatives have been docked into the active site of the DNA gyrase enzyme, an important antibacterial target. The results showed strong hydrogen bonding interactions with key amino acid residues like Asn46, with docking scores ranging from -5.96 to -8.58 kcal/mol nih.gov.

PARP: Derivatives of 4-Hydroxyquinazoline were designed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Docking studies revealed crucial hydrogen bonding interactions with residues such as GLY863 and SER904 in the PARP active site mdpi.com.

Dihydrofolate Reductase (DHFR): Quinazoline-4(3H)-one derivatives have been evaluated as potential anticancer agents by docking them into the active site of DHFR .

HIV Reverse Transcriptase: Chloro- and bromo-substituted quinoline (B57606) derivatives have shown potent activity against HIV reverse transcriptase, with docking studies helping to elucidate their binding modes and structure-activity relationships nih.gov.

These studies underscore the versatility of the quinazoline core in interacting with diverse biological targets, suggesting that this compound could also be a valuable scaffold for inhibitor design.

| Compound Class | Target Protein | Observed Binding Energy/Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinone Schiff bases | DNA Gyrase | -5.96 to -8.58 | nih.gov |

| 4-Hydroxyquinazoline derivatives | PARP | Not specified (focused on H-bonds) | mdpi.com |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | Up to -10.67 | nih.gov |

High-Throughput Screening and Virtual Screening Methodologies for Lead Compound Identification

High-throughput screening (HTS) and virtual screening (VS) are essential strategies in early-stage drug discovery for identifying promising lead compounds from large chemical libraries. Virtual screening, a computational equivalent of HTS, uses computer models to predict which compounds are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of molecules for experimental testing .

The quinazoline scaffold is frequently explored using these methods. For example, a virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives was performed to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) . In another study, a 3D-QSAR-based pharmacophore model derived from known quinazoline-based acetylcholinesterase inhibitors was used to screen a database, leading to the identification of novel potent inhibitors nih.gov. Similarly, collaborative virtual screening of multiple proprietary libraries allowed for the rapid identification of 2-aryl-4-aminoquinazoline derivatives with efficacy against Trypanosoma cruzi, the parasite that causes Chagas Disease lshtm.ac.uk. These examples highlight how virtual screening can effectively navigate the vast chemical space to pinpoint novel and active quinazoline-based compounds.

Predictive Modeling of Biological Activity Profiles

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.gov. These models are invaluable for predicting the activity of untested molecules, guiding lead optimization, and designing new compounds with enhanced potency and desired properties.

Machine learning algorithms are increasingly used to build robust predictive models. Web-based tools like MolPredictX utilize in-house QSAR models to provide predictions of biological activity against a wide range of targets, including enzymes related to parasitic, viral, and bacterial diseases nih.gov. The development of such models relies on consistent, high-quality data and appropriate molecular descriptors that capture the essential structural features influencing activity nih.gov. For the quinazoline class, QSAR models have been developed to predict activity against various targets, helping to rationalize the impact of different substituents on the core structure and to design more effective therapeutic agents nih.gov. A predictive model for this compound would leverage its calculated physicochemical and structural properties to estimate its potential activity against various biological targets.

Advanced Applications and Future Research Directions

Role as Key Pharmaceutical Intermediates in Drug Development

4-Chloro-6-methylquinazoline serves as a crucial building block in the synthesis of a variety of pharmaceutical agents, particularly in the realm of oncology. The chloro group at the 4-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of various functional groups and the construction of complex molecular architectures. This reactivity is pivotal in the synthesis of targeted therapies, especially kinase inhibitors.